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Executive Summary
Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, has a complex

pharmacokinetic profile characterized by poor oral bioavailability and extensive metabolism,

primarily mediated by the gut microbiota. Upon oral administration, amygdalin is hydrolyzed to

prunasin and subsequently to mandelonitrile, which then dissociates to form benzaldehyde and

the highly toxic hydrogen cyanide. This metabolic conversion is the cornerstone of both its

purported therapeutic effects and its significant toxicity. Intravenous administration largely

bypasses this initial metabolism, resulting in a different pharmacokinetic and safety profile. This

guide provides a comprehensive overview of the absorption, distribution, metabolism, and

excretion (ADME) of amygdalin, supported by quantitative data, detailed experimental

protocols, and visual representations of its metabolic pathways and experimental workflows.

Introduction
Amygdalin (D-mandelonitrile-β-D-gentiobioside) is a naturally occurring compound that has

been the subject of considerable interest and controversy, particularly in the context of

alternative cancer therapies where it is often referred to as Laetrile or Vitamin B17.[1] A

thorough understanding of its pharmacokinetics and metabolism is critical for evaluating its

potential therapeutic efficacy and assessing its toxicity risks. This document synthesizes the

current scientific knowledge on the ADME of amygdalin, providing a technical resource for the

scientific community.
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Pharmacokinetics
The pharmacokinetic properties of amygdalin are highly dependent on the route of

administration. Oral and intravenous routes result in markedly different systemic exposures and

metabolite profiles.

Absorption
Oral absorption of intact amygdalin is very low.[2] Studies in dogs have shown that only a few

percent of an oral dose becomes systemically available as the parent compound.[2] The low

bioavailability of amygdalin is attributed to its hydrolysis in the gastrointestinal tract.[3] In

contrast, its primary metabolite, prunasin, exhibits significantly better absorption, with an oral

bioavailability of approximately 50% in dogs.[4] Prunasin is actively transported across the

small intestine.

Distribution
Following intravenous administration in dogs, amygdalin distributes into a volume similar to that

of extracellular fluid markers. In a clinical study involving cancer patients, intravenous

administration of amygdalin resulted in high plasma concentrations of the parent drug.

Metabolism
The metabolism of amygdalin is a multi-step enzymatic process that primarily occurs in the gut.

Step 1: Hydrolysis to Prunasin: In the small intestine, β-glucosidases can hydrolyze

amygdalin into prunasin and a glucose molecule.

Step 2: Formation of Mandelonitrile: Prunasin is further hydrolyzed by β-glucosidases,

primarily from the gut microbiota in the colon, to form mandelonitrile and another glucose

molecule.

Step 3: Release of Cyanide: Mandelonitrile is unstable and spontaneously decomposes into

benzaldehyde and hydrogen cyanide (HCN). This final step is the source of the toxicity

associated with oral amygdalin consumption.

The gut microbiota plays a crucial role in the metabolic activation of amygdalin to its toxic

metabolite, cyanide. Studies in germ-free rats have shown significantly reduced toxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7092570/
https://pubmed.ncbi.nlm.nih.gov/7092570/
https://www.chemicalbook.com/article/amygdalin-history-pharmacokinetics-and-toxicity.htm
https://pubmed.ncbi.nlm.nih.gov/7182513/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compared to conventional rats, highlighting the importance of intestinal bacteria in this process.

Excretion
Following intravenous administration, a significant portion of the amygdalin dose is excreted

unchanged in the urine. In a study with cancer patients, after intravenous administration,

amygdalin was largely excreted unchanged. After oral administration, a smaller fraction of the

dose is recovered in the urine as amygdalin and its metabolite prunasin. The toxic metabolite,

cyanide, is detoxified in the body to thiocyanate, which is then excreted in the urine.

Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for amygdalin

and its metabolites.

Table 1: Pharmacokinetic Parameters of Amygdalin
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Specie
s

Route
of
Admini
stratio
n

Dose Cmax Tmax
Half-
life
(t½)

Cleara
nce

Bioava
ilabilit
y (F)

Refere
nce

Rat Oral
20

mg/kg

1702.52

±

108.06

ng/mL

1.50 ±

0.08 h

8.45 ±

0.14 h
- -

Human
Intraven

ous

4.5

g/m²

Up to

1401

µg/mL

-

6.2 ±

2.1 min

(distribu

tive),

120.3 ±

30.6

min

(elimina

tion)

99.3 ±

10.4

mL/min

-

Human Oral 500 mg
< 525

ng/mL

30-60

min
- - -

Dog Oral - - - - -
A few

percent

Table 2: Pharmacokinetic Parameters of Prunasin

Species
Route of
Administrat
ion

Volume of
Distribution

Clearance
Bioavailabil
ity (F)

Reference

Dog -
Larger than

amygdalin

Larger than

amygdalin
~50%

Experimental Protocols
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This section details the methodologies used in key studies on amygdalin pharmacokinetics.

Pharmacokinetic Study of Amygdalin in Rats
Subjects: Male Sprague-Dawley rats.

Dosing: A single oral dose of 20 mg/kg amygdalin was administered.

Sample Collection: Blood samples (0.3 mL) were collected into heparinized tubes at 0,

0.083, 0.167, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing. Plasma was

separated by centrifugation.

Analytical Method: Amygdalin concentrations in plasma were determined using a sensitive

and specific liquid chromatography-tandem mass spectrometric (LC-MS-MS) method. An

Agilent C18 column was used with a mobile phase of methanol and water (85:15, v/v). The

precursor to product ion transitions monitored were m/z 457.2 → 279.1 for amygdalin.

Pharmacokinetic Study of Amygdalin in Humans
Subjects: Six patients with advanced cancer.

Dosing:

Intravenous: 4.5 g/m² amygdalin administered daily.

Oral: 0.5 g amygdalin taken three times daily.

Sample Collection: Venous blood and urine samples were collected at various time points.

Analytical Method:

Amygdalin in Plasma: A gas chromatography/mass spectrometry (GC/MS) assay was

developed for low concentrations after oral administration. For higher concentrations after

IV administration, an assay based on enzymatic hydrolysis and spectrophotometric

determination of benzaldehyde was used.

Cyanide in Blood: A colorimetric method was used.
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Thiocyanate in Serum and Urine: A colorimetric method was used.

In Vitro Gut Microbiota Metabolism Study
Objective: To investigate the role of intestinal microbiota in the metabolism of amygdalin.

Methodology:

Preparation of Pseudo Germ-Free (PGF) Rats: Rats were treated with an antibiotic

cocktail (neomycin sulfate, metronidazole, ampicillin sodium, and vancomycin

hydrochloride) in their drinking water for one week to suppress intestinal microbiota.

Ex Vivo Incubation: Amygdalin was incubated with the intestinal microbial enzymes (IME)

from both control and PGF rats to measure the rate of cyanide and thiocyanate formation.

The incubation mixture contained IME, phosphate-buffered saline (pH 7.4), and

amygdalin. For thiocyanate formation, sodium thiosulfate was added as a sulfur donor.

Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows

related to amygdalin.

Amygdalin

Prunasinβ-glucosidase
(Small Intestine)

Glucose

Mandelonitrileβ-glucosidase
(Gut Microbiota)

Glucose

BenzaldehydeSpontaneous
Decomposition

Hydrogen Cyanide (HCN)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Metabolic pathway of amygdalin in the gastrointestinal tract.
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Figure 2: General workflow for pharmacokinetic studies of amygdalin.

Conclusion
The pharmacokinetics of amygdalin are complex and defined by extensive first-pass

metabolism in the gut, leading to low oral bioavailability of the parent compound and the

formation of toxic hydrogen cyanide. The gut microbiota is a critical determinant of amygdalin's

metabolic fate and toxicity. Intravenous administration avoids this gut-mediated metabolism,

resulting in a significantly different safety and pharmacokinetic profile. The quantitative data

and experimental protocols summarized in this guide provide a foundational resource for

researchers and drug development professionals working with amygdalin and other cyanogenic

glycosides. Future research should focus on further elucidating the individual variability in gut

microbiota composition and its impact on amygdalin metabolism and toxicity to better

understand the risks associated with its use.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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